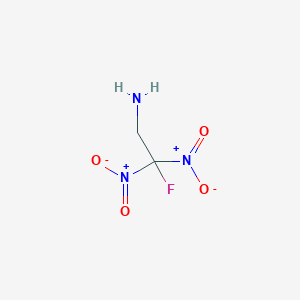

2-Fluoro-2,2-dinitroethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

18139-02-1 |

|---|---|

Molecular Formula |

C2H4FN3O4 |

Molecular Weight |

153.07 g/mol |

IUPAC Name |

2-fluoro-2,2-dinitroethanamine |

InChI |

InChI=1S/C2H4FN3O4/c3-2(1-4,5(7)8)6(9)10/h1,4H2 |

InChI Key |

XFNQDLRFZBDTGN-UHFFFAOYSA-N |

SMILES |

C(C([N+](=O)[O-])([N+](=O)[O-])F)N |

Canonical SMILES |

C(C([N+](=O)[O-])([N+](=O)[O-])F)N |

Synonyms |

Ethanamine, 2-fluoro-2,2-dinitro- |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Precursor Chemistry: Methodologies Involving 2-Fluoro-2,2-dinitroethanol

The synthesis of the key precursor, 2-Fluoro-2,2-dinitroethanol, is well-documented and involves multi-step pathways that begin with relatively simple starting materials.

A robust method for preparing 2-Fluoro-2,2-dinitroethanol starts from dinitromethane (B14754101) precursors, which are themselves generated through a series of reactions.

A notable synthetic route commences with barbituric acid as the starting material. wipo.int This pathway involves the following key transformations:

Nitration and Hydrolysis: Barbituric acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and fuming nitric acid, to undergo nitration and subsequent hydrolysis, yielding gem-dinitroacetylurea. wipo.int

Formation of Dinitromethane Potassium Salt: The gem-dinitroacetylurea is then hydrolyzed in an alkaline aqueous solution of potassium hydroxide (B78521) (KOH), which results in the formation of the intermediate dinitromethane potassium salt with a reported yield of 87%. wipo.int

Addition of Formaldehyde (B43269): This salt then undergoes an addition reaction with a 37% formaldehyde solution under alkaline conditions to produce 2,2-dinitroethanol potassium salt. wipo.int

This multi-step process provides a reliable method for constructing the dinitroethanol backbone prior to the introduction of the fluorine atom.

The final step in the synthesis of 2-Fluoro-2,2-dinitroethanol is the selective introduction of a fluorine atom. This is achieved using modern electrophilic fluorinating agents. Following the formation of 2,2-dinitroethanol potassium salt, a selective fluorination reagent is employed. wipo.int A specific example is the use of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroboric acid) salt, a reagent commonly known as Selectfluor. wipo.int This reaction is carried out at room temperature and can achieve a yield of up to 86% for the desired 2-fluoro-2,2-dinitroethanol. wipo.int This method is noted for its high efficiency and operational simplicity. wipo.int

Precursor Chemistry: Methodologies Involving 2-Fluoro-2,2-dinitroethanol

Precursor Reactivity and Functionalization

The functionalization of the 2-fluoro-2,2-dinitroethyl moiety is primarily achieved through reactions involving its precursor, 2-fluoro-2,2-dinitroethanol, and the reactivity of the amine group in the final compound.

The Michael reaction is a conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene or alkyne (a Michael acceptor). orgsyn.org Primary amines, such as this compound, can act as Michael donors. The lone pair of electrons on the nitrogen atom attacks the β-carbon of the activated olefin or acetylene, leading to the formation of a new carbon-nitrogen bond.

While specific studies detailing the Michael addition of this compound are not prevalent in the reviewed literature, the general mechanism is well-established. rsc.orgnih.gov For an olefinic acceptor like an α,β-unsaturated ketone, the reaction would proceed as shown below. The reaction with an acetylenic acceptor would follow a similar pathway, yielding an enamine that could tautomerize. The reactivity in these additions is often enhanced by using more resonance-stabilized nucleophiles. uni.lu

General Olefinic Michael Addition:

Step 1: The primary amine attacks the β-carbon of the α,β-unsaturated system.

Step 2: The resulting intermediate enolate is protonated to yield the final β-amino carbonyl compound. rsc.org

Research on similar compounds, such as α-fluoro-α-nitro esters, has shown successful Michael additions to nitroalkenes, highlighting the utility of fluorinated nitro compounds in forming new carbon-carbon bonds. nih.gov

The synthesis of ether and carbamate (B1207046) derivatives of the 2-fluoro-2,2-dinitroethyl structure has been documented, providing pathways to a range of energetic compounds.

Ether Derivatives: The formation of ethers typically proceeds from the alcohol precursor, 2-fluoro-2,2-dinitroethanol. wipo.intgoogle.com For instance, 2-fluoro-2,2-dinitroethyl vinyl ether has been synthesized, indicating the alcohol can be functionalized to create ether linkages. nih.gov A general method for synthesizing 2-fluoro-2,2-dinitroethanol involves the fluorination of 2,2-dinitroethanol potassium salt using a selective fluorinating agent like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) salt.

Carbamate Derivatives: The amine group of this compound is reactive towards acylating agents to form amides, ureas, and carbamates. A notable example is the reaction of 2-fluoro-2,2-dinitroethylamine with N,N-bis(2-fluoro-2,2-dinitroethyl)carbamoyl chloride to produce N,N,N'-tris(2-fluoro-2,2-dinitroethyl)urea. This demonstrates the amine's utility as a nucleophile in building more complex molecules. The synthesis of various carbamate esters from N,N-bis(2-fluoro-2,2-dinitroethyl)carbamoyl chloride highlights a robust method for creating a variety of explosive derivatives.

Advanced Synthetic Techniques in Fluorodinitroaliphatic Amine Chemistry

Modern synthetic organic chemistry offers sophisticated tools for the precise construction of complex molecules like fluorodinitroaliphatic amines, with a particular emphasis on controlling stereochemistry.

Enantioselective Synthesis Pathways for β-Fluoro Amines

The creation of chiral β-fluoro amines, where the fluorine and amine groups are on adjacent carbons, is of significant interest. Several strategies have been developed to control the stereochemistry of these compounds.

One prominent approach involves the organocatalytic α-fluorination of aldehydes, which can then be converted to the desired β-fluoroamine. Another powerful method is the enantioselective and regioselective rearrangement of β-amino alcohols to β-fluoroamines using reagents like N,N-diethylaminosulfur trifluoride (DAST). This rearrangement proceeds through an aziridinium (B1262131) intermediate, allowing for the stereospecific introduction of fluorine.

| Method | Key Reagent/Catalyst | Intermediate | Key Feature | Reference |

|---|---|---|---|---|

| Organocatalysis | Chiral Amine Catalyst | α-Fluoroaldehyde | High enantioselectivity (e.g., 87–96% ee) from commercial aldehydes. | |

| Rearrangement | DAST | Aziridinium Ion | Enantiospecific and regioselective rearrangement of β-amino alcohols. | |

| C-C Bond Formation | Chiral Brønsted Acid/Base Catalyst | β-Amino-α-fluoro Nitroalkane | Convergent approach with high diastereoselection and enantioselection. | nih.gov |

Application of Traceless Activating Group (TAG) Strategies

Traceless activating group (TAG) strategies are employed to facilitate a desired bond formation, after which the activating group is removed. In the context of β-fluoro amine synthesis, the nitro group itself can serve as a versatile TAG.

This strategy relies on the formation of a central carbon-carbon bond, for instance, by the addition of an α-fluoro nitroalkane to an imine. nih.gov The reaction is often catalyzed by a chiral bifunctional Brønsted acid/base catalyst to achieve high stereocontrol, yielding a β-amino-α-fluoro nitroalkane. The nitro group, having facilitated the C-C bond formation, can then be removed (denitration) to furnish the final β-fluoro amine product. This approach is powerful because it renders the activating nitro group 'traceless' in the final structure. nih.gov This method allows access to a wide range of stereoenriched secondary and tertiary β-fluoro amines.

Amine Functionality: Reactivity and Transformation Studies

The primary amine group in this compound is a key site for chemical reactions. Its reactivity is influenced by the electronic effects of the adjacent gem-dinitro and fluorine substituents.

Condensation Reactions with Carbonyl Compounds (e.g., Aldehydes and Ketones)

Primary amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comresearchgate.net This reaction typically requires acid catalysis and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.comwikipedia.org The general mechanism proceeds through a hemiaminal or carbinolamine intermediate. wikipedia.org

The reaction is reversible and often driven to completion by removing water through methods like azeotropic distillation or the use of dehydrating agents. wikipedia.org For primary amines, the reaction leads to the formation of a C=N double bond. pressbooks.pub

Table 1: General Reaction of Primary Amines with Carbonyls

| Reactants | Product Type | Key Features |

|---|

It is important to note that related nitrogen nucleophiles containing an NH2 group, such as hydroxylamine (B1172632) and hydrazine, also condense with ketones and aldehydes to form products structurally analogous to imines. youtube.com

pH-Controlled Selective Reactivity of Amino Groups

The reactivity of amino groups can be selectively controlled by adjusting the pH of the reaction medium. uidaho.edursc.org In strongly acidic conditions (low pH), the amine group becomes protonated, which significantly diminishes its nucleophilicity. pressbooks.pub Conversely, at a very high pH, there may not be enough acid to catalyze key steps, such as the protonation of the hydroxyl group in the hemiaminal intermediate to facilitate its departure as water. pressbooks.pub

For reactions like imine formation, careful control of pH, typically in the range of 4 to 5, is crucial for optimal results. pressbooks.pub This controlled pH environment ensures that a sufficient concentration of the amine remains unprotonated and nucleophilic while also providing enough acid to catalyze the dehydration step. pressbooks.pub Studies on similar compounds, like 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX), have demonstrated that the condensation with carbonyl compounds can be directed by using either acidic or basic catalysts to achieve selective reactions. rsc.org

Nucleophilic Reactivity Profiles

The amine group of this compound exhibits nucleophilic character, enabling it to attack electron-deficient centers. nih.gov However, the presence of the strongly electron-withdrawing 2-fluoro-2,2-dinitroethyl group is expected to reduce the basicity and nucleophilicity of the amine compared to simple alkylamines.

The nucleophilic reactivity of amines is a key aspect of their chemistry, leading to various transformations. For instance, in aromatic nucleophilic substitution reactions, amines act as potent nucleophiles. The kinetics of the reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and piperidine, for example, have been studied in various aprotic solvents, demonstrating the role of the solvent in mediating the reaction. The nucleophilicity of the amine and the nature of the solvent can influence whether the formation of the intermediate or the departure of the leaving group is the rate-determining step.

Furthermore, the nucleophilic attack of amines on esters is a well-studied reaction. The mechanism of acyl group transfer reactions can shift depending on the basicity of the nucleophilic amine relative to the leaving group. mdpi.com

Derivatization Pathways of Fluorodinitroethyl Analogues

The functional groups present in fluorodinitroethyl compounds offer several pathways for derivatization, allowing for the synthesis of a variety of related substances.

Formation of Substituted Ethers

Analogues of this compound that contain a hydroxyl group can be used to form substituted ethers. For instance, partially fluorinated dialkyl ethers can be prepared by reacting hexafluoropropylene with alcohols in the presence of a base like potassium hydroxide. researchgate.net This general principle of reacting an alcohol with a suitable substrate can be applied to fluorodinitroethyl alcohols to create a range of ether derivatives.

Synthesis of Carbamates and Related Esters

The amine functionality in this compound and its analogues is a prime target for the synthesis of carbamates. Carbamates can be synthesized through various methods, including the reaction of an amine with a chloroformate or by the reaction of an alcohol with an isocyanate. nih.govnih.gov

Several efficient methods for carbamate synthesis have been developed. One approach involves a tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate, which proceeds under mild conditions with good functional-group tolerance. organic-chemistry.org Another method involves the reaction of carbonylimidazolide in water with a nucleophile, providing a general route to carbamates. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of alcohols can produce aryl carbamates. organic-chemistry.org

The derivatization of amines with reagents like 1-fluoro-2,4-dinitrobenzene (DNFB) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a common strategy in analytical chemistry for the analysis of amino acids. nih.govresearchgate.netnih.gov This highlights the general reactivity of amines towards such fluorinated aromatic compounds, leading to the formation of stable derivatives.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX) |

| 1-fluoro-2,4-dinitrobenzene (DNFB) |

| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) |

| Phenyl carbamate |

| Hydroxylamine |

| Hydrazine |

| Piperidine |

| Carbonylimidazolide |

| Sodium cyanate |

| Hexafluoropropylene |

Synthetic Scope and Mechanistic Limitations in Polynitroaliphatic Amine Chemistry

The construction of this compound necessitates the careful navigation of competing reaction pathways and the management of highly reactive intermediates. The primary challenges lie in the introduction of the primary amine group onto the sterically hindered and electronically demanding 2-fluoro-2,2-dinitroethyl moiety.

The synthesis of primary aliphatic amines, in general, can be a non-trivial task due to the nucleophilicity of the resulting amine, which can lead to over-alkylation and the formation of secondary and tertiary amines as byproducts. unibo.it This issue is exacerbated in the context of polynitro compounds, where the strong electron-withdrawing nature of the nitro groups renders the α-carbon highly electrophilic and susceptible to a variety of side reactions.

One potential synthetic avenue involves the amination of a suitable precursor, such as 2-fluoro-2,2-dinitroethanol or a derivative thereof. However, the direct displacement of a leaving group from the carbon bearing the gem-dinitro functionality is often inefficient. The steric bulk of the two nitro groups and the fluorine atom creates a significant barrier to nucleophilic attack by ammonia (B1221849) or its synthetic equivalents.

Furthermore, the harsh conditions often required for amination reactions can be incompatible with the stability of the polynitro functionality. The presence of strong bases or nucleophiles can lead to decomposition pathways, including the potential for elimination reactions or the degradation of the nitro groups themselves.

Mechanistic Hurdles:

The primary mechanistic limitations in the synthesis of this compound stem from a combination of steric and electronic factors.

Steric Hindrance: The carbon atom bearing the two nitro groups and a fluorine atom is exceptionally crowded. This steric congestion significantly retards the rate of SN2-type reactions, which are typically employed for the introduction of an amino group. The approach of a nucleophile, such as ammonia, is severely impeded.

Electronic Effects: The two nitro groups are powerful electron-withdrawing groups, which polarize the C-F and C-C bonds, making the carbon atom highly electrophilic. While this enhances its reactivity towards nucleophiles in principle, it can also activate the molecule towards undesirable side reactions. For instance, in the presence of a base, deprotonation of any available α-protons on a precursor could initiate elimination or rearrangement pathways.

Reactivity of the Amine Product: Even if the primary amine can be successfully formed, its own nucleophilicity presents a further challenge. The product, this compound, could potentially react with any remaining electrophilic starting material, leading to the formation of secondary amines and other oligomeric byproducts. This necessitates careful control of stoichiometry and reaction conditions to favor the formation of the desired primary amine.

Research Findings on Synthetic Approaches:

While a definitive, high-yielding synthesis of this compound is not widely reported in open literature, research into related energetic compounds provides insights into potential strategies and their inherent limitations. The synthesis of related compounds often involves multi-step sequences with careful protection and deprotection strategies to manage the reactive functional groups.

For instance, the synthesis of bis(2-fluoro-2,2-dinitroethyl)amine, a secondary amine, highlights the challenges. Its preparation often involves the reaction of 2-fluoro-2,2-dinitroethanol with an amine source under carefully controlled conditions to avoid decomposition.

The following table summarizes some of the general synthetic challenges and potential approaches in the broader context of polynitroaliphatic amine synthesis, which are directly applicable to the target molecule.

| Challenge | Potential Approach | Key Limitation |

| Steric Hindrance at Reaction Center | Use of smaller aminating agents (e.g., ammonia vs. bulkier amines). High-pressure/high-temperature conditions. | Reduced reaction rates, potential for decomposition under harsh conditions. |

| Electronic Deactivation/Side Reactions | Use of milder reaction conditions. Protection of the amine functionality during synthesis. | Incomplete conversion, difficulty in finding compatible protecting groups. |

| Over-alkylation of the Amine | Use of a large excess of the aminating agent. Stepwise synthesis with protecting groups. | Difficult separation of product from excess reagent, increased number of synthetic steps. |

| Instability of Polynitro Compounds | Low-temperature reactions. Avoidance of strong bases and nucleophiles. | Slow reaction rates, limited choice of reagents. |

The development of a robust and scalable synthesis for this compound remains an active area of research. Overcoming the described mechanistic limitations will likely require the development of novel synthetic methodologies that can operate under mild conditions and tolerate the presence of multiple, highly reactive functional groups. This may involve the exploration of new catalytic systems or the design of advanced synthetic precursors that can circumvent the inherent reactivity challenges.

Historical Development and Evolution of Fluorodinitromethyl Chemistry

The field of organofluorine chemistry, which provides the foundation for fluorodinitromethyl chemistry, has a history spanning over 80 years, with significant developments occurring around World War II. nih.gov The synthesis of organofluorine compounds even predates the isolation of elemental fluorine itself. nih.gov The first synthesis of an organofluorine compound is credited to Dumas and his team in 1835, while Alexander Borodin reported the first nucleophilic replacement of a halogen with fluoride (B91410) in 1862. nih.gov

The development of energetic materials has seen a continuous search for compounds with higher energy density and performance since the advent of traditional explosives like TNT, RDX, and HMX. researchgate.net In recent decades, the focus has shifted towards incorporating fluorine-containing functional groups to create advanced energetic materials. researchgate.net The synthesis of compounds with the fluorodinitromethyl group has been a significant area of research over the past two decades, leading to the creation of a variety of novel energetic compounds with promising properties. energetic-materials.org.cnenergetic-materials.org.cnbit.edu.cn

Positioning of 2 Fluoro 2,2 Dinitroethan 1 Amine Within Fluorinated Polynitroaliphatic Compounds

2-Fluoro-2,2-dinitroethan-1-amine belongs to the class of fluorinated polynitroaliphatic compounds. This class of compounds is characterized by the presence of one or more fluorine atoms and multiple nitro groups attached to an aliphatic carbon backbone. The introduction of the fluorodinitromethyl group is a key feature of many advanced energetic materials within this class. energetic-materials.org.cnenergetic-materials.org.cnbit.edu.cn

The research into fluorinated polynitroaliphatic compounds has led to the development of various derivatives, including esters, formals, and nitramines derived from fluorodinitroethanol. researchgate.net this compound itself serves as a crucial starting material for the synthesis of new energetic polynitro compounds. bohrium.com For example, it can undergo a Mannich-type reaction with 2,2,2-trinitroethanol (B8594733) to produce more complex energetic molecules. bohrium.com The study of such compounds is part of a broader effort to develop chlorine-free oxidizers for solid rocket propellants to address the environmental concerns associated with ammonium (B1175870) perchlorate. bohrium.com

An Examination of the Synthetic Pathways to this compound

The synthesis of the energetic compound this compound is a topic of significant interest within specialized fields of chemistry. This article details the known synthetic methodologies and precursor chemistry, focusing on the construction of this densely functionalized molecule. The synthetic approaches are characterized by multi-step sequences involving the careful introduction of nitro groups, a fluorine atom, and an amine functionality.

Theoretical and Computational Investigations of 2 Fluoro 2,2 Dinitroethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the electronic structure and properties of molecules. These methods, grounded in the principles of quantum mechanics, can elucidate characteristics that are difficult or hazardous to measure experimentally.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules, including those with complex functional groups like nitro compounds. researchgate.net DFT offers a favorable balance between computational cost and accuracy, making it suitable for investigating the geometry, electronic properties, and vibrational spectra of molecules like 2-Fluoro-2,2-dinitroethan-1-amine. researchgate.netnih.gov The theory is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the many-body problem of interacting electrons. nih.gov Applications for this specific molecule would involve calculating its ground-state energy, optimized molecular structure, and the energies of its molecular orbitals.

The accuracy of any quantum chemical calculation is fundamentally dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. chemistryviews.orgwikipedia.org The selection of an appropriate basis set is a critical step that involves a trade-off between desired accuracy and computational expense. mit.eduumich.edu

A commonly used and robust basis set for molecules containing first and second-row atoms is the Pople-style basis set, such as 6-311G++(d,p) . wikipedia.org The components of this designation signify a high level of theory:

6-311G : This indicates a split-valence triple-zeta basis set, where core electrons are described by one set of functions, and valence electrons are described by three, allowing for greater flexibility in describing chemical bonds.

++ : The double plus sign indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are important for accurately describing systems with lone pairs, anions, or weak, long-range interactions.

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They account for the non-spherical distortion of atomic orbitals within the molecular environment, which is crucial for an accurate description of bonding. wikipedia.org

Validation of the chosen basis set typically involves comparing calculated properties against experimental data where available, or by performing a series of calculations with systematically larger basis sets to ensure convergence of the desired properties. umich.edu

Table 1: Breakdown of the 6-311G++(d,p) Basis Set

| Component | Description | Purpose |

| 6-311G | Triple-zeta split-valence | Provides high flexibility for valence electrons involved in bonding. |

| + (first) | Diffuse functions on heavy atoms | Improves description of electron density far from the nucleus (e.g., lone pairs). |

| + (second) | Diffuse functions on hydrogen | Improves description of hydrogen's electron distribution. |

| (d) | d-type polarization functions | Allows for polarization of heavy atoms (C, N, O, F) in the molecular field. |

| (p) | p-type polarization functions | Allows for polarization of hydrogen atoms. |

Within the framework of DFT, the exchange-correlation (XC) functional is the component that must be approximated and is the key to the method's accuracy. Hybrid meta exchange-correlation functionals represent a high level of sophistication among these approximations. arxiv.orgrsc.org

Hybrid Functionals : These functionals improve upon standard approximations by incorporating a fraction of the exact exchange energy from Hartree-Fock theory. acs.orgnih.gov This mixing can correct for some of the inherent self-interaction error in many DFT functionals, leading to better predictions of properties like reaction barriers and band gaps. youtube.com

Meta-GGA Functionals : Meta-generalized gradient approximation (meta-GGA) functionals refine the description of the exchange-correlation energy by including not only the electron density and its gradient (as in GGA functionals) but also the kinetic energy density. arxiv.org This additional term provides a more detailed description of the electron distribution, often leading to improved accuracy for a wide range of chemical systems. rsc.org

The combination in a hybrid meta-GGA functional offers a robust approach for complex molecules like this compound, where varied electronic effects (inductive effects from fluorine, resonance in nitro groups) are present.

Molecular Structure, Conformational Analysis, and Vibrational Dynamics

Computational methods are essential for determining the three-dimensional structure of a molecule and understanding its dynamic behavior.

Geometry optimization is a computational process used to find the lowest-energy arrangement of atoms in a molecule. The procedure systematically adjusts bond lengths, bond angles, and dihedral angles to locate the minimum on the potential energy surface, which corresponds to the equilibrium structure of the molecule. For this compound, this process would involve exploring the rotational freedom around the C-C and C-N single bonds to identify the most stable conformer, which is governed by steric and electronic interactions between the amine, fluoro, and dinitro groups. rsc.org

Table 2: Hypothetical Optimized Geometric Parameters for this compound (Note: These are representative values that would be obtained from a DFT calculation; they are not experimental data.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C | ~1.54 Å |

| Bond Length | C-F | ~1.39 Å |

| Bond Length | C-N (amine) | ~1.47 Å |

| Bond Length | C-N (nitro) | ~1.49 Å |

| Bond Length | N=O (nitro) | ~1.22 Å |

| Bond Angle | F-C-C | ~109.5° |

| Bond Angle | C-C-N (amine) | ~112.0° |

| Bond Angle | O-N-O (nitro) | ~125.0° |

Once the equilibrium geometry is found, a vibrational frequency calculation can be performed. This analysis calculates the second derivatives of the energy with respect to atomic displacements, which yields a set of harmonic vibrational frequencies. nist.gov Each frequency corresponds to a specific "normal mode," which represents a collective, synchronous motion of the atoms, such as the stretching of a bond or the bending of a group of atoms. nih.govscielo.org.mx

The calculated vibrational spectrum can be used to interpret experimental infrared (IR) and Raman spectra. The assignment of specific absorption bands to particular molecular motions provides a detailed fingerprint of the molecule's structure and bonding. For this compound, key vibrational modes would include the N-H stretches of the amine group, C-F stretching, and the characteristic symmetric and asymmetric stretches of the two NO₂ groups.

Table 3: Hypothetical Vibrational Frequencies and Assignments (Note: These are representative values that would be obtained from a DFT calculation; they are not experimental data.)

| Frequency (cm⁻¹) | Assignment | Vibrational Motion |

| ~3400-3300 | N-H Stretch | Symmetric and asymmetric stretching of the amine group |

| ~1580 | NO₂ Asymmetric Stretch | Asymmetric stretching of the nitro groups |

| ~1350 | NO₂ Symmetric Stretch | Symmetric stretching of the nitro groups |

| ~1100 | C-F Stretch | Stretching of the carbon-fluorine bond |

| ~850 | C-N Stretch | Stretching of the carbon-nitrogen bonds |

| ~750 | NO₂ Wagging | Wagging/rocking motion of the nitro groups |

Conformational Effects of Fluoroalkyl and Dinitromethyl Groups

In analogous structures like 2-fluoroethylamine, a pronounced "gauche effect" is observed, wherein the gauche conformer (with the fluorine and amino group at a 60° dihedral angle) is favored over the anti conformer. researchgate.netnih.govresearchgate.net This preference is often attributed to a combination of electrostatic attraction between the electronegative fluorine and the positively charged nitrogen (in its protonated form) and hyperconjugative interactions. researchgate.netnih.gov Specifically, electrostatic forces are considered a dominant factor, even in aqueous solutions where they would be expected to be attenuated. researchgate.netnih.gov

For this compound, the rotation around the C-C single bond is subject to these competing influences. The gauche effect would favor a conformation where the amine group is gauche to the fluorine atom. However, this must contend with the significant steric hindrance imposed by the two nitro groups. The bulky C(NO₂)₂ group creates substantial steric repulsion with the adjacent amine group, which could destabilize certain rotamers. Therefore, the final equilibrium conformation is a delicate balance between the stabilizing gauche effect of the fluorine and the destabilizing steric and electronic repulsions from the dinitromethyl group. Computational studies on similar polyfunctional molecules highlight that conformational flexibility has a significant impact on thermodynamic properties like the heat of formation. nih.gov

Theoretical Prediction of Energetic Performance Parameters

Theoretical and computational chemistry are indispensable tools for predicting the energetic performance of new explosive molecules, providing crucial data on their stability and power before undertaking complex and hazardous synthesis.

The enthalpy of formation (HOF), or heat of formation, is a critical thermodynamic parameter that quantifies the energy content of a molecule and is fundamental to predicting its detonation performance. nih.gov For novel energetic materials like this compound, experimental determination of HOF is often preceded by reliable computational predictions. The introduction of the fluorodinitromethyl group is known to significantly impact the physicochemical and explosive properties of compounds. energetic-materials.org.cn

To achieve reliable gas-phase heat of formation (HOFGas) values, quantum chemical calculations employ various reaction schemes to minimize errors. Two common methods are atomization reactions and isodesmic reactions. nih.gov

The atomization method calculates the HOF by computing the total energy required to break down the molecule into its constituent atoms in their standard states. While straightforward, this method can be prone to large errors due to the difficulty in accurately calculating the energy of the completely dissociated state.

The isodesmic reaction method is generally more accurate. It involves designing a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. nih.gov By using reference compounds with accurately known experimental HOF values and similar bonding environments, this approach allows for significant cancellation of systematic errors in the computational method. nih.gov For a dinitromethyl-substituted compound, suitable reference molecules could include nitromethane, dinitromethane (B14754101), or 1,1-dinitroethane (B1361779) to reduce errors associated with the thermochemical data. nih.gov

An example of a hypothetical isodesmic reaction for this compound is shown below: C₂H₄FN₃O₄ + CH₄ + NH₃ + CHF₃ → CH₃-NH₂ + CH₃-F + CH₂(NO₂)₂ + CH₄

While quantum chemistry calculations yield the gas-phase HOF, the performance of an explosive in its practical, solid state depends on the solid-phase HOF (HOFSolid). This value is typically estimated using the relationship:

ΔHf, solid = ΔHf, gas - ΔHsub

where ΔHsub is the enthalpy of sublimation. The enthalpy of sublimation can be challenging to predict accurately but is often estimated using empirical models or methods based on the molecule's surface electrostatic potential. For reference, the experimentally determined solid-phase enthalpy of formation for the structurally similar compound 2-fluoro-2,2-dinitroethanol (B101770) is -480.3 ± 2.6 kJ/mol. nist.gov

Once the density and solid-phase HOF are known or reliably predicted, key detonation performance parameters such as detonation velocity (D) and detonation pressure (P) can be calculated. This is commonly done using empirical methods or more sophisticated thermochemical codes.

The Kamlet-Jacobs (K-J) equations are a set of widely used empirical formulas that provide a quick and reasonably accurate estimation of detonation parameters for C,H,N,O explosives. researchgate.netbibliotekanauki.pl These equations relate detonation velocity and pressure to the explosive's loading density (ρ₀), heat of formation (Q), and the molar mass and number of moles of gaseous detonation products. bibliotekanauki.pl The K-J method relies on a simplified set of rules to predict the composition of detonation products. bibliotekanauki.pl

EXPLO5 is a more advanced thermochemical computer code that calculates detonation and combustion parameters based on chemical equilibrium. researchgate.netmatec-conferences.orgresearchgate.net It predicts performance by minimizing the Gibbs free energy of the detonation products to find their equilibrium composition at the Chapman-Jouguet (C-J) point. matec-conferences.orgbibliotekanauki.pl The code utilizes equations of state, such as the Becker-Kistiakowsky-Wilson (BKW) equation for gaseous products, to model the behavior of the products under extreme pressures and temperatures. researchgate.netbibliotekanauki.pl EXPLO5 can calculate a wide range of parameters, including detonation velocity, pressure, temperature, and energy output, and is widely used for validating new energetic materials. rsc.org

Table 1: Comparison of Detonation Parameter Prediction Methods

| Feature | Kamlet-Jacobs (K-J) Equations | EXPLO5 Code |

|---|---|---|

| Methodology | Empirical formulas based on experimental data correlations. researchgate.netbibliotekanauki.pl | Chemical equilibrium model solving thermodynamic equations. matec-conferences.orgbibliotekanauki.pl |

| Primary Inputs | Density (ρ₀), Heat of Formation (Q), Elemental Composition. bibliotekanauki.pl | Density (ρ₀), Enthalpy of Formation (ΔHf), Elemental Composition. researchgate.net |

| Product Prediction | Uses a fixed set of empirical rules (e.g., H₂O, N₂, CO₂, C(s)). bibliotekanauki.pl | Calculates equilibrium composition by minimizing free energy. matec-conferences.org |

| Underlying Physics | Limited physical basis; relies on empirical fits. | Based on thermodynamics and equations of state (e.g., BKW). researchgate.netbibliotekanauki.pl |

| Accuracy | Good for initial estimates, especially for standard C,H,N,O explosives. bibliotekanauki.pl | Generally higher accuracy across a broader range of explosives. bibliotekanauki.pl |

Enthalpy of Formation (Heat of Formation) Calculation

Mechanistic Studies of Thermal Stability and Decomposition Pathways

Understanding the thermal decomposition mechanism of an energetic material is crucial for assessing its stability, safety, and performance. For this compound, the decomposition pathway is expected to be complex, initiated by the cleavage of the weakest bond and followed by a cascade of secondary reactions.

Based on studies of similar energetic materials, the initial step in the thermal decomposition is often the homolytic fission of the C-NO₂ bond, as it is typically the weakest bond in polynitroaliphatic compounds. This generates a nitro radical (•NO₂) and a larger organic radical fragment.

However, computational studies on 1,1-diamino-2,2-dinitroethene (FOX-7), which shares the geminal amino-dinitro arrangement, suggest that alternative pathways may be energetically favorable. nih.govresearchgate.net These can include:

Nitro-to-nitrite isomerization: An intramolecular rearrangement (O₂N-R → ON-O-R) followed by O-NO bond cleavage.

Intramolecular hydrogen transfer: Migration of a hydrogen atom from the amine group to a nitro group, forming an aci-nitro intermediate, which is often less stable and decomposes rapidly.

Cyclization reactions: The formation of cyclic intermediates, such as three-membered rings involving a nitro group, has been proposed as a key step in the decomposition of related radical intermediates. nih.gov

Bond Dissociation Energy (BDE) Analysis for Thermolysis Initiation

Bond dissociation energy (BDE) is a key indicator of the thermal stability of an energetic material, representing the energy required to break a specific covalent bond. wikipedia.org The initiation of thermolysis in nitro compounds often begins with the cleavage of the weakest bond. In the case of aliphatic amines, the α(C-H) bonds generally have BDE values around 91 kcal/mol. researchgate.net For nitroalkanes, the C-N bond is typically the most susceptible to cleavage, initiating the decomposition process. The presence of multiple nitro groups and a fluorine atom on the same carbon in this compound significantly influences the BDEs of adjacent bonds. The strong electron-withdrawing nature of the nitro groups and fluorine atom can weaken the C-C and C-N bonds, making them potential sites for initial decomposition.

To provide a comparative perspective, the table below presents typical bond dissociation energies for related bond types. These values, sourced from various studies, offer a general understanding of the relative bond strengths.

Table 1: Representative Bond Dissociation Energies (BDE)

| Bond Type | Compound Class | BDE (kcal/mol) | BDE (kJ/mol) |

|---|---|---|---|

| C-H (α to amine) | Aliphatic Amines | ~91 | ~381 |

| N-H | Primary Amines | ~101 | ~423 |

| C-N | Nitroalkanes | Varies | Varies |

Note: The BDE values are generalized and can vary based on the specific molecular structure and computational method used. wikipedia.orgresearchgate.net

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC) data interpretation)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure changes in physical properties as a function of temperature. wikipedia.org It provides data on melting points, phase transitions, and decomposition temperatures, which are critical for assessing the thermal stability of energetic compounds. biorxiv.orgnih.gov In a typical DSC experiment, an endothermic peak indicates a process that absorbs heat, such as melting, while an exothermic peak signifies a heat-releasing process like decomposition. youtube.com

For a compound like this compound, the DSC thermogram would be expected to show an initial endothermic peak corresponding to its melting point, followed by one or more exothermic peaks at higher temperatures, indicating decomposition. The onset temperature of the first exothermic peak is a crucial parameter, as it represents the temperature at which the compound begins to decompose, providing a measure of its thermal stability. An increase in the hydrocarbon chain length of an amino acid substituent has been shown to increase the thermal stability and enthalpy of fusion in related compounds. researchgate.net The data from DSC can be used to determine thermodynamic parameters such as the enthalpy of fusion and decomposition.

Table 2: Interpreting DSC Data for Energetic Materials

| DSC Event | Peak Direction | Interpretation | Significance for this compound |

|---|---|---|---|

| Glass Transition | Step change in baseline | Change in heat capacity of an amorphous solid | May be observed depending on the sample's solid-state form. |

| Melting | Endothermic | Transition from solid to liquid phase | Provides the melting point of the compound. |

| Crystallization | Exothermic | Organization of amorphous material into a crystalline structure | Can occur upon cooling from the melt. |

Intramolecular Electron Transfer and Radical Intermediates in Related Systems

The decomposition of nitro compounds can proceed through complex reaction pathways involving intramolecular electron transfer and the formation of radical intermediates. rsc.org In molecules containing both electron-donating (amine) and electron-withdrawing (dinitrofluoroethyl) groups, the potential for intramolecular electron transfer exists. This process can lead to the formation of a radical-ion pair, which can then undergo further reactions. nih.gov

Electronic Structure and Reactivity Descriptors

Electrostatic Potential (ESP) Analysis and Charge Distribution

Electrostatic potential (ESP) analysis is a computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The ESP map displays regions of positive and negative potential on the molecular surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. amercrystalassn.orgwiley-vch.de QTAIM analysis can be used to characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) and identify critical points in the electron density that correspond to atomic nuclei, bond paths, rings, and cages. muni.cz

In the analysis of this compound, QTAIM would be employed to:

Characterize Bond Critical Points (BCPs): The properties of the electron density at the BCP between two atoms, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the strength and nature of the bond. researchgate.net

Identify Intramolecular Interactions: QTAIM can reveal the presence of non-covalent interactions, such as hydrogen bonds between the amine group and the nitro groups, which can significantly impact the molecule's conformation and stability.

Analyze Atomic Properties: By partitioning the molecule into atomic basins, QTAIM allows for the calculation of atomic properties like atomic charges and energies, providing a more detailed understanding of the electronic structure. wiley-vch.de

Structure-Activity Relationship (SAR) Elucidation for Energetic Performance

Structure-Activity Relationship (SAR) studies aim to connect the molecular structure of a compound with its macroscopic properties, such as energetic performance. nih.gov For energetic materials, key performance indicators include density, detonation velocity, and detonation pressure. The introduction of specific functional groups can have a predictable impact on these properties.

In the case of this compound, the following structural features are expected to contribute to its energetic performance:

Nitro Groups: The presence of two nitro groups is a primary contributor to the high energy content of the molecule.

Fluorine Atom: The fluorine atom increases the density of the compound, which is a critical factor for achieving high detonation performance. researchgate.net

Amine Group: The amine group can act as a fuel component in the decomposition process and can also participate in intermolecular hydrogen bonding, which can affect the crystal packing density and sensitivity.

By systematically modifying the structure of related compounds and observing the resulting changes in energetic properties, a clearer understanding of the SAR for this class of materials can be developed. For instance, increasing the number of nitro groups or optimizing the oxygen balance can lead to enhanced energetic output.

Future Research Directions and Advanced Applications in Energetic Materials Science

Molecular Design Principles for High-Energy Density Materials (HEDMs) incorporating the Fluoro-Dinitromethyl Amine Moiety

The introduction of the fluorodinitromethyl group into energetic molecules is a promising strategy for developing advanced HEDMs. energetic-materials.org.cnbit.edu.cn This functional group can enhance oxygen balance, density, and explosive performance while also increasing thermal stability and reducing sensitivity. energetic-materials.org.cnbit.edu.cn The construction of energetic compounds containing fluorodinitromethyl groups has therefore become a significant area of research. energetic-materials.org.cnbit.edu.cn

Integration with Nitrogen-Rich Molecular Skeletons

A primary strategy in the design of HEDMs is the integration of the fluoro-dinitromethyl amine moiety with nitrogen-rich molecular skeletons. springerprofessional.de Nitrogen-rich compounds are sought after due to their high heats of formation and the generation of environmentally benign dinitrogen (N₂) gas upon decomposition. springerprofessional.dersc.org The incorporation of the fluoro-dinitromethyl group into these frameworks can further enhance energetic properties.

Nitrogen-rich heterocyclic compounds, such as tetrazoles and triazoles, are at the forefront of this research. springerprofessional.denih.gov These structures inherently possess high nitrogen content and energy density. nih.gov The addition of energetic groups like the fluoro-dinitromethyl amine moiety can lead to materials with outstanding performance. springerprofessional.de For instance, research has shown that combining multiple nitrogen-rich heterocycles can result in exceptional energetic properties. springerprofessional.de The synthesis of gem-dinitromethylated and fluorodinitromethylated derivatives of 5,5'-dinitro-bis-1,2,4-triazole has demonstrated the potential of this approach to create HEDMs with a good balance of high energy and low sensitivity. nih.gov

Strategies for Balancing Performance and Stability

A significant challenge in the development of HEDMs is the inherent trade-off between performance and stability. ntu.edu.sgnih.gov Often, an increase in detonation performance is accompanied by a decrease in stability, making the material more sensitive to initiation. rsc.org Researchers are actively exploring strategies to overcome this contradiction. ntu.edu.sgnih.gov

One approach involves the careful selection of molecular backbones and their crystal packing arrangements. researchgate.net Computational methods, such as high-throughput quantum calculations, are being employed to analyze in-crystal interspecies interactions, which have been identified as a key factor in the performance-stability contradiction. ntu.edu.sgnih.govresearchgate.net By understanding these interactions, it is possible to design new HEDMs with both good detonation performance and high stability. nih.gov

The introduction of the fluorodinitromethyl group has been shown to be an effective strategy for improving the performance of energetic materials. rsc.orgnih.gov For example, an insensitive energetic compound, 6-(fluorodinitromethyl)-3-nitro-1,2,3,4-tetrahydro-1,3,5-triazine (FMTNT), was designed and synthesized, exhibiting good detonation performance with a velocity of 8624.8 m s⁻¹ and a pressure of 29.1 GPa, while also demonstrating low sensitivity to impact and friction. rsc.org

| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) |

| FMTNT | 8624.8 | 29.1 | 20 | 240 |

| RDX | ~8750 | ~34 | 7.4 | 120 |

| TNT | ~6900 | ~19 | 15 | >353 |

This interactive table provides a comparison of the performance and sensitivity of FMTNT with the well-known explosives RDX and TNT.

Role as a Synthetic Intermediate in Novel Energetic Material Architectures

The fluoro-dinitromethyl amine moiety serves as a crucial synthetic intermediate for creating novel energetic material architectures. Its presence allows for the construction of more complex molecules with tailored properties. The synthesis of various energetic compounds often involves the introduction of this group onto different molecular backbones. energetic-materials.org.cnnih.gov

For example, the synthesis of gem-dinitromethylated and fluorodinitromethylated derivatives of 5,5'-dinitro-bis-1,2,4-triazole highlights a promising strategy for preparing HEDMs. nih.gov This approach involves introducing the gem-dinitromethyl and fluorodinitromethyl groups into the DNBT framework to achieve materials with high energy and low sensitivity. nih.gov

Formulation and Application as Advanced Oxidizers

Compounds containing the fluoro-dinitromethyl group, due to their high oxygen content, can act as advanced oxidizers in energetic formulations. A high oxygen balance is desirable as it leads to more complete combustion and a greater release of energy. The introduction of the fluorodinitromethyl group has been shown to improve the oxygen balance of energetic molecules. energetic-materials.org.cnbit.edu.cn

Environmental Impact and Green Chemistry Approaches in Energetic Material Design

The environmental impact of energetic materials is a growing concern, leading to a push for the development of "green" energetic materials (GEMs). researchgate.netrsc.org Green chemistry principles focus on designing products and processes that reduce or eliminate the use and generation of hazardous substances. chemalliance.org This includes using renewable feedstocks, improving energy efficiency, and designing safer chemicals. chemalliance.org

A key aspect of green energetic materials is the reduction of toxic byproducts. rsc.org Nitrogen-rich compounds are considered more environmentally friendly because their primary decomposition product is non-toxic nitrogen gas. rsc.org However, the synthesis of some advanced energetic materials, including ionic salts, can have a significant environmental footprint due to energy-intensive production processes. acs.org

Outlook on Research in Fluoro-Dinitromethyl Compound Chemistry

The field of fluorine chemistry is constantly evolving, with new synthetic methods and applications being discovered. mdpi.com The introduction of fluorine into molecules can significantly alter their properties, and this is particularly true in the field of energetic materials. researchgate.net The unique properties of fluorine-containing compounds, such as higher density and enhanced stability, make them attractive for the development of advanced HEDMs. researchgate.net

Future research in fluoro-dinitromethyl compound chemistry will likely focus on:

Developing novel synthetic routes to create more complex and energetic molecules.

Utilizing computational modeling to predict the properties of new compounds and guide their synthesis. researchgate.net

Exploring the use of these compounds in a wider range of applications, including as advanced oxidizers and in melt-cast explosives. energetic-materials.org.cn

Improving the environmental profile of these materials by developing greener synthesis methods and conducting thorough life cycle assessments. researchgate.netacs.org

The continued exploration of the chemistry of fluoro-dinitromethyl compounds holds great promise for the future of energetic materials science, offering the potential for materials with unprecedented performance and improved safety and environmental characteristics.

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-2,2-dinitroethan-1-amine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis of this compound likely involves sequential nitration and fluorination steps. A plausible route could start with ethan-1-amine, where the primary amine is protected (e.g., via acetylation) to avoid undesired side reactions. Subsequent nitration using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) introduces nitro groups. Fluorination via halogen exchange (e.g., using KF or AgF) in polar aprotic solvents (e.g., DMF) may follow. Key Considerations:

- Monitor reaction progress with TLC or in-situ IR to detect intermediate formation.

- Optimize stoichiometry to avoid over-nitration or decomposition.

- Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and analytical techniques?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Look for splitting patterns of the ethanamine backbone (e.g., -CH₂NH₂) and fluorine coupling (²J₆₆ coupling ~50 Hz).

- ¹³C NMR: Identify carbons adjacent to nitro groups (deshielded ~90–100 ppm) and the fluorinated carbon (split due to ¹J₃₁ coupling).

- IR Spectroscopy: Confirm nitro stretches (~1530 cm⁻¹ and ~1350 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).

- Mass Spectrometry: High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ for C₂H₅F(N₂O₂)₂ (calculated m/z: 195.03).

- X-ray Crystallography: Resolve stereoelectronic effects of nitro and fluorine groups if single crystals are obtainable .

Advanced Research Questions

Q. How does the electronic and steric environment of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer: The strong electron-withdrawing nitro groups deactivate the carbon center, making nucleophilic substitution (e.g., SN₂) challenging. However, the fluorine atom’s electronegativity may stabilize transition states. Experimental Design:

- Compare reaction rates with analogs (e.g., 2,2-dinitroethan-1-amine) under identical conditions (solvent, temperature).

- Use DFT calculations to model transition states and quantify activation energies.

- Monitor reaction intermediates via stopped-flow NMR or time-resolved spectroscopy .

Q. What strategies can mitigate the compound’s thermal instability during prolonged storage or high-temperature reactions?

Methodological Answer: Nitro compounds are prone to exothermic decomposition. Mitigation strategies include:

- Storage: Keep at –20°C in amber vials under inert gas (Ar/N₂).

- Stabilizers: Add phlegmatizing agents (e.g., 10% w/w diatomaceous earth).

- Reaction Conditions: Use low-boiling solvents (e.g., dichloromethane) for easy heat dissipation.

- Safety Screening: Perform DSC (Differential Scanning Calorimetry) to identify decomposition thresholds .

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved to confirm the absence of isomers or degradation products?

Methodological Answer:

- 2D NMR (COSY, HSQC): Assign all protons and carbons to detect hidden signals from impurities.

- Variable Temperature NMR: Heat samples to coalesce split signals if caused by conformational exchange.

- LC-MS/MS: Separate degradation products using reverse-phase HPLC and identify via fragmentation patterns.

- Elemental Analysis: Verify purity by matching experimental and theoretical C/H/N/F/O ratios .

Q. What are the potential applications of this compound in designing high-energy materials or bioactive molecules?

Methodological Answer:

- Energetic Materials: Test detonation velocity (via CHEETAH code simulations) and sensitivity (impact/friction tests).

- Bioactivity Screening:

- Perform enzyme inhibition assays (e.g., acetylcholinesterase) to explore neuropharmacological potential.

- Use molecular docking (AutoDock Vina) to predict binding to nitroreductase or fluorinated drug targets.

- Material Science: Incorporate into polymers for nitro-rich coatings or fluorinated catalysts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles of this compound across studies?

Methodological Answer:

- Reproduce Conditions: Ensure identical purification methods (e.g., recrystallization solvent).

- Polymorphism Screening: Use XRD to detect crystalline vs. amorphous forms.

- Solubility Tests: Re-evaluate in standardized solvents (e.g., DMSO, water) under controlled pH and temperature.

- Purity Assessment: Quantify impurities via GC-MS or HPLC and correlate with physical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.